molecular formula C14H8Cl4F2 B6316619 1,2-Bis(4-fluorophenyl)tetrachloroethane CAS No. 565-04-8

1,2-Bis(4-fluorophenyl)tetrachloroethane

Cat. No.: B6316619
CAS No.: 565-04-8
M. Wt: 356.0 g/mol
InChI Key: MATXDMKBIRMKLW-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)tetrachloroethane is a halogenated organic compound featuring two 4-fluorophenyl groups attached to a tetrachloroethane backbone. Chlorinated ethanes, such as 1,1,2,2-tetrachloroethane, are known environmental contaminants , and fluorinated aromatic compounds are studied for their unique electronic properties and biological activity .

Properties

IUPAC Name

1-fluoro-4-[1,1,2,2-tetrachloro-2-(4-fluorophenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4F2/c15-13(16,9-1-5-11(19)6-2-9)14(17,18)10-3-7-12(20)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATXDMKBIRMKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(Cl)Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-fluorophenyl)tetrachloroethane typically involves the reaction of 4-fluorobenzene with tetrachloroethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-fluorophenyl)tetrachloroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce less chlorinated compounds .

Scientific Research Applications

1,2-Bis(4-fluorophenyl)tetrachloroethane has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-fluorophenyl)tetrachloroethane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Related Compounds
Compound Name Molecular Formula Key Features Biological/Environmental Impact
1,2-Bis(4-fluorophenyl)ethane C14H12F2 Fluorinated aryl groups; lacks chlorine substituents Studied as a synthetic intermediate
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane (ClC6H4)2CHCHCl2 Chlorinated aryl and ethane groups; high lipophilicity Environmental persistence noted
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane C14H8F6 Fully fluorinated ethane backbone; enhanced stability Potential bioactivity due to fluorine
1,1,2,2-Tetrachloroethane C2H2Cl4 Simple chlorinated ethane; volatile Carcinogenic; regulated pollutant

Key Observations:

  • Fluorine vs. Chlorine Effects : The electron-withdrawing nature of fluorine in 1,2-bis(4-fluorophenyl)ethane increases polarity and stability compared to chlorinated analogs, which exhibit higher lipophilicity and environmental persistence .
  • Hybrid Halogenation : Combining fluorinated aryl groups with a chlorinated ethane backbone (as in 1,2-bis(4-fluorophenyl)tetrachloroethane) may balance reactivity and stability, though steric hindrance from chlorine atoms could reduce bioavailability .

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